molecular formula C18H24Cl2N4O3S B10941566 2,4-dichloro-5-(diethylsulfamoyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzamide

2,4-dichloro-5-(diethylsulfamoyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzamide

Cat. No.: B10941566
M. Wt: 447.4 g/mol
InChI Key: WITZDTHZDOQMLU-UHFFFAOYSA-N
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Description

2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYLBENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core substituted with chloro, diethylamino, sulfonyl, and pyrazolyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYLBENZAMIDE typically involves multiple steps, including chlorination, sulfonation, and amide formation. One common method involves the chlorination of a benzene derivative, followed by sulfonation to introduce the sulfonyl group. The final step involves the formation of the amide bond with the pyrazolyl and diethylamino groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chloro or sulfonyl groups, leading to dechlorination or desulfonation.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYLBENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYLBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-sulfamoylbenzoic acid: Shares the chloro and sulfonyl groups but lacks the pyrazolyl and diethylamino substitutions.

    N-(1-Ethyl-1H-pyrazol-5-yl)-2,4-dichlorobenzamide: Similar structure but without the sulfonyl group.

Uniqueness

2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYLBENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C18H24Cl2N4O3S

Molecular Weight

447.4 g/mol

IUPAC Name

2,4-dichloro-5-(diethylsulfamoyl)-N-[(2-ethylpyrazol-3-yl)methyl]-N-methylbenzamide

InChI

InChI=1S/C18H24Cl2N4O3S/c1-5-23(6-2)28(26,27)17-10-14(15(19)11-16(17)20)18(25)22(4)12-13-8-9-21-24(13)7-3/h8-11H,5-7,12H2,1-4H3

InChI Key

WITZDTHZDOQMLU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CN(C)C(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N(CC)CC

Origin of Product

United States

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